Treosulfan: A Comprehensive Technical Guide on its Chemical Properties and Structure
Treosulfan: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Treosulfan is a bifunctional alkylating agent used as a conditioning treatment prior to allogeneic hematopoietic stem cell transplantation (alloHSCT).[1] It is a prodrug that, under physiological conditions, converts to reactive epoxide intermediates which exert cytotoxic effects through DNA alkylation.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of Treosulfan, along with detailed experimental protocols for its synthesis, purification, and analysis.
Chemical Properties and Structure
Treosulfan, with the IUPAC name (2S,3S)-2,3-dihydroxybutane-1,4-diyl dimethanesulfonate, is a white to off-white crystalline powder.[1][4] Its chemical structure is characterized by a butane (B89635) backbone with two hydroxyl groups and two methanesulfonate (B1217627) esters. The stereochemistry of the chiral carbons is crucial for its biological activity.
| Property | Value | References |
| IUPAC Name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dimethanesulfonate | |
| Synonyms | L-Threitol-1,4-bis(methanesulfonate), Dihydroxybusulfan, Ovastat, Treosulphan, NSC-39069 | |
| Chemical Formula | C₆H₁₄O₈S₂ | |
| Molecular Weight | 278.29 g/mol | |
| Melting Point | 101.5-105 °C (214.7-221.0 °F) | |
| Solubility | Water: Soluble (7% m/v), ≥100 mg/mL at 66 °F. DMSO: 100 mg/mL. | |
| Stability | Slowly hydrolyzes at pH 7.5 and 77°F. Stable in acidic conditions. |
Chemical Structure of Treosulfan
Caption: Chemical structure of Treosulfan.
Mechanism of Action
Treosulfan is a prodrug that is pharmacologically inactive. Under physiological conditions (pH > 5 and body temperature), it undergoes a non-enzymatic conversion to its active epoxide metabolites. This process involves a sequential intramolecular nucleophilic substitution.
The primary active metabolites are (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM) and subsequently (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB). These highly reactive epoxides function as bifunctional alkylating agents. They form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940) residues, leading to the formation of DNA interstrand cross-links. This extensive DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
Caption: Mechanism of action of Treosulfan.
Experimental Protocols
Synthesis of Treosulfan from L-Tartaric Acid
A common and efficient method for the synthesis of Treosulfan starts from L-tartaric acid. The following is a representative protocol synthesized from patent literature.
Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate
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To a suspension of L-tartaric acid in methanol (B129727), add 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid monohydrate.
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Reflux the mixture until a clear solution is obtained.
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Neutralize the reaction with anhydrous potassium carbonate.
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Remove the solvent under reduced pressure.
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Purify the resulting crude product by vacuum distillation to obtain dimethyl 2,3-O-isopropylidene-L-tartrate as a colorless oil.
Step 2: Reduction to (2S,3S)-2,3-O-Isopropylidene-L-threitol
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Prepare a suspension of lithium aluminium hydride (LAH) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., argon).
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Cool the suspension to 0°C.
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Slowly add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in the same solvent to the LAH suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.
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Cool the reaction mixture to 0°C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
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Filter the resulting precipitate and wash with the solvent.
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Concentrate the filtrate under reduced pressure to yield (2S,3S)-2,3-O-isopropylidene-L-threitol.
Step 3: Mesylation to (2S,3S)-2,3-O-Isopropylidene-L-threitol-1,4-bis(methanesulfonate)
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Dissolve (2S,3S)-2,3-O-isopropylidene-L-threitol in dichloromethane (B109758) (DCM) and cool to 0°C.
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Add triethylamine (B128534) or pyridine (B92270) as a base.
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Slowly add methanesulfonyl chloride to the solution while maintaining the temperature at 0°C.
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Stir the reaction mixture at 0°C for a few hours and then allow it to warm to room temperature.
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Wash the reaction mixture sequentially with cold water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.
Step 4: Deprotection to Treosulfan
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Dissolve the (2S,3S)-2,3-O-isopropylidene-L-threitol-1,4-bis(methanesulfonate) in a mixture of methanol and concentrated hydrochloric acid or formic acid.
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Stir the solution at room temperature for several hours until the deprotection is complete (monitored by TLC).
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Cool the reaction mixture to induce crystallization of Treosulfan.
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Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.
Caption: Synthetic workflow for Treosulfan.
Purification by Recrystallization
Crude Treosulfan can be purified by recrystallization to obtain a product of high purity.
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Dissolve the crude Treosulfan in a minimum amount of a suitable hot solvent or solvent mixture (e.g., acetone/di-isopropyl ether, methanol).
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If colored impurities are present, add a small amount of activated charcoal and heat the solution briefly.
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Hot filter the solution to remove insoluble impurities and activated charcoal.
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Allow the filtrate to cool slowly to room temperature to induce crystallization.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
This method is suitable for the quantification of Treosulfan and its epoxy metabolites in biological matrices after derivatization.
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Sample Preparation:
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To a plasma sample, add an internal standard (e.g., dinitrobiphenyl).
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Add a 10% solution of sodium diethyldithiocarbamate (B1195824) to derivatize Treosulfan and its epoxy metabolites.
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Vortex the mixture and allow it to react.
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Extract the derivatized compounds with a suitable organic solvent (e.g., a mixture of dichloromethane and acetonitrile).
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Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
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-
Chromatographic Conditions:
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Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic mixture of methanol and water (e.g., 65:35, v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 20 µL.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS offers high sensitivity and selectivity for the simultaneous quantification of Treosulfan and its metabolites.
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Sample Preparation:
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To an acidified plasma sample (100 µL), add an isotope-labeled internal standard.
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Precipitate proteins by adding methanol.
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Centrifuge the sample and dilute the supernatant with an acidic solution (e.g., 3% formic acid).
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LC-MS/MS Conditions:
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LC System: UPLC system.
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Column: C18 column.
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Mass Spectrometer: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Treosulfan, its metabolites, and the internal standard.
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Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of Treosulfan. The provided experimental protocols for synthesis, purification, and analysis offer a valuable resource for researchers and drug development professionals working with this important chemotherapeutic agent. The presented information is crucial for ensuring the quality, purity, and proper handling of Treosulfan in both research and clinical settings.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of Treosulfan and Fludarabine in Plasma by Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry (TFLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. organic-synthesis.com [organic-synthesis.com]
